molecular formula C17H13F3N4O2 B164577 3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 136389-87-2

3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B164577
CAS RN: 136389-87-2
M. Wt: 362.31 g/mol
InChI Key: CZWYZVCWQQWIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also work by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties. However, its effects on humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine in lab experiments is its potential anti-inflammatory and analgesic properties. It may also have potential applications in the synthesis of other compounds and the preparation of metal complexes. However, one limitation is that its effects on humans are not yet fully understood.

Future Directions

There are several future directions for the study of 3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. One direction is to further investigate its potential anti-inflammatory and analgesic properties in humans. Another direction is to study its potential applications in the synthesis of other compounds and the preparation of metal complexes. Additionally, its antioxidant properties could be further explored. Finally, more research is needed to fully understand its mechanism of action and its effects on humans.

Synthesis Methods

The synthesis of 3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves the reaction of 3-methyl-4-nitrophenylhydrazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then treated with phenylhydrazine in the presence of a catalyst to obtain the final product.

Scientific Research Applications

3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of other compounds. It has also been used as a ligand in the preparation of metal complexes. In addition, it has been studied for its potential anti-inflammatory and analgesic properties.

properties

CAS RN

136389-87-2

Product Name

3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

5-methyl-4-nitro-2-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazol-3-amine

InChI

InChI=1S/C17H13F3N4O2/c1-11-15(24(25)26)16(23(22-11)14-5-3-2-4-6-14)21-13-9-7-12(8-10-13)17(18,19)20/h2-10,21H,1H3

InChI Key

CZWYZVCWQQWIBP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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